![molecular formula C13H17F2NO B6574452 4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol CAS No. 1019547-92-2](/img/structure/B6574452.png)
4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-DFCA has been studied for its potential applications in various scientific research fields. It has been used as a building block for the synthesis of other compounds, such as amino acids and peptides. It has also been used as a reagent in organic synthesis, and as a catalyst in various reactions. Additionally, 4-DFCA has been studied for its potential applications in medicinal chemistry, as a potential drug candidate.
Wirkmechanismus
The exact mechanism of action of 4-DFCA is not fully understood. However, it is believed that the compound is able to interact with certain enzymes in the body, which can lead to changes in biochemical and physiological processes. It is thought that 4-DFCA may be able to inhibit certain enzymes, leading to the inhibition of certain metabolic pathways. Additionally, the compound may be able to interact with certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFCA have not been extensively studied. However, the compound has been shown to have a variety of effects on various biochemical and physiological processes. In animal studies, 4-DFCA has been shown to have anti-inflammatory and anti-cancer properties. Additionally, the compound has been shown to have an effect on the central nervous system, leading to sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-DFCA is a relatively easy compound to synthesize in the laboratory, with a variety of synthesis methods available. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is highly reactive and can be easily contaminated with other compounds. Additionally, the compound has a low solubility in water, making it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 4-DFCA research are numerous. The compound could be further studied for its potential applications in medicinal chemistry, as a potential drug candidate. Additionally, the compound could be studied for its potential applications in organic synthesis and as a reagent in various reactions. Additionally, the compound could be further studied for its biochemical and physiological effects, to gain a better understanding of the compound’s mechanism of action. Finally, the compound could be studied for its potential applications in other scientific research fields, such as materials science and nanotechnology.
Synthesemethoden
The most common method for synthesizing 4-DFCA is by reacting 3,4-difluorobenzaldehyde with cyclohexylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a cyclic amine, which can then be purified and isolated. The reaction is typically conducted in aqueous solution, with a temperature range of 80-100°C. The product can be further purified by recrystallization from a suitable solvent.
Safety and Hazards
While specific safety and hazard information for 4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol is not available in the search results, general safety measures should always be followed when handling chemical substances. This includes avoiding skin and eye contact, and using appropriate personal protective equipment .
Eigenschaften
IUPAC Name |
4-[(3,4-difluorophenyl)methylamino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-6-1-9(7-13(12)15)8-16-10-2-4-11(17)5-3-10/h1,6-7,10-11,16-17H,2-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAELZYPKNGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.